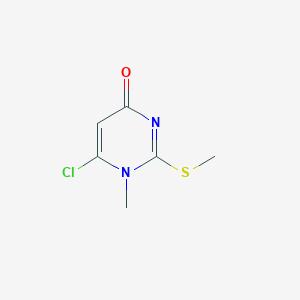

6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one

Description

6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one is a pyrimidinone derivative featuring a chlorine atom at position 6, a methyl group at position 1, and a methylsulfanyl (SCH₃) group at position 2. The pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone at position 4) is critical for its chemical and biological properties.

Properties

CAS No. |

6943-36-8 |

|---|---|

Molecular Formula |

C6H7ClN2OS |

Molecular Weight |

190.65 g/mol |

IUPAC Name |

6-chloro-1-methyl-2-methylsulfanylpyrimidin-4-one |

InChI |

InChI=1S/C6H7ClN2OS/c1-9-4(7)3-5(10)8-6(9)11-2/h3H,1-2H3 |

InChI Key |

ZJZWFNBKFMNINK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=O)N=C1SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylthiopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-chloro-3-methylthiopyrimidine with formamide under acidic conditions can lead to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, ethanol).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Derivatives with different substituents at the 6th position.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one has several scientific research applications, including:

Medicinal Chemistry: This compound and its derivatives are studied for their potential as pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.

Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests or weeds.

Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key differences between 6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one and analogs from the literature:

Biological Activity

6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 6943-36-8 |

| Molecular Formula | C7H8ClN3OS |

| Molecular Weight | 205.67 g/mol |

| IUPAC Name | 6-Chloro-1-methyl-2-(methylsulfanyl)pyrimidin-4-one |

| Canonical SMILES | ClC1=C(NC(=O)N=C1C(SC)=C)C |

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with nucleic acid synthesis or enzyme activity .

Anticancer Properties

The compound has shown promise as an anticancer agent. A study focusing on its mitotic inhibitor activity revealed that it could effectively disrupt cell division in cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation .

Case Study:

In a controlled experiment, this compound was administered to cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM for certain cancer types. This suggests a potential application in targeted cancer therapies.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes critical to cellular processes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs but may also raise concerns regarding potential drug interactions .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells:

- Enzyme Binding: The compound interacts with active sites on enzymes, inhibiting their function.

- Cell Cycle Disruption: By targeting kinases involved in mitosis, it disrupts normal cell division processes.

- Nucleic Acid Interaction: It may interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other pyrimidine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 5-(3-Methylanilino)pyrimidine | High | Moderate | Low |

| Trisubstituted Pyrimidines | Variable | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.